Selective 17β-HSD2 Inhibition with Nanomolar Potency Distinguished from 17β-HSD1 Activity
5-Ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one exhibits potent inhibition of human 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) with an IC50 of 62 nM, while demonstrating substantially weaker inhibition of the related isozyme 17β-HSD1 (IC50 = 8.21 µM) [1]. This corresponds to a selectivity ratio of approximately 132-fold for 17β-HSD2 over 17β-HSD1. In contrast, the commonly referenced benzimidazolone 1-EBIO does not display significant activity against either 17β-HSD isozyme, as its primary mechanism involves modulation of calcium-activated potassium channels .
| Evidence Dimension | Inhibition of 17β-HSD2 vs. 17β-HSD1 |
|---|---|
| Target Compound Data | 17β-HSD2 IC50 = 62 nM; 17β-HSD1 IC50 = 8.21 µM |
| Comparator Or Baseline | 1-EBIO: No significant 17β-HSD2/1 inhibition reported; primary activity is KCa channel activation (EC50 = 490 µM in T84 cells) |
| Quantified Difference | Selectivity ratio of ~132-fold for 17β-HSD2 over 17β-HSD1; functional divergence from 1-EBIO's ion channel modulation |
| Conditions | Human placental microsomal fraction (17β-HSD2) and cytosolic fraction (17β-HSD1); substrate: [3H]E2 or [3H]E1; detection by HPLC analysis |
Why This Matters
This selectivity profile enables the use of 5-ethyl-2,3-dihydro-1H-1,3-benzodiazol-2-one as a chemical probe to interrogate 17β-HSD2-specific functions in steroid metabolism without confounding effects on 17β-HSD1, a capability not shared by generic benzimidazolone analogs.
- [1] BindingDB. BDBM50426587 (CHEMBL2324361). Affinity Data: IC50 62 nM (17β-HSD2), IC50 8.21 µM (17β-HSD1). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50426587 View Source
